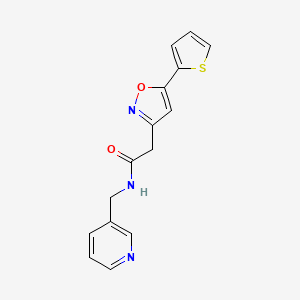

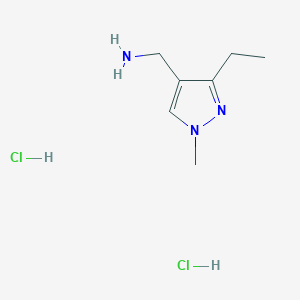

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

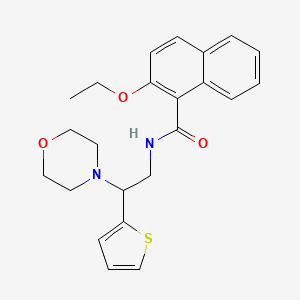

(3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2N3 and its molecular weight is 212.12. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Pharmacological Research

Antidote for Poisoning : (3-Ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride, also known as 4-Methylpyrazole (4-MP), is being studied as an antidote for methanol and ethylene glycol poisoning. It acts as an inhibitor of alcohol dehydrogenase, the enzyme involved in metabolizing these toxic substances. This inhibition prevents the formation of toxic metabolites, potentially reducing the severity of poisoning symptoms (Jacobsen, Sebastian, Blomstrand, & McMartin, 1988).

Treatment of Ethylene Glycol Intoxication : In cases of ethylene glycol intoxication, 4-Methylpyrazole has shown efficacy in reducing metabolic consequences and maintaining normal renal function, suggesting its potential as an effective treatment alternative (Baud, Bismuth, Garnier, Galliot, Astier, Maistre, & Soffer, 1986).

Methanol Poisoning Treatment : The use of 4-Methylpyrazole in treating methanol poisoning is being explored. It offers advantages over traditional ethanol therapy, such as fewer side effects and a longer duration of action, making it a promising option in managing such cases of poisoning (Hantson, Wallemacq, Brau, Vanbinst, Haufroid, & Mahieu, 1999).

Chemical Analysis and Environmental Studies

Herbicide Research : Studies involving 4-Methylpyrazole have contributed to understanding the environmental impact of herbicides. The research includes assessing herbicide losses from subsurface drainage and exploring the mechanisms of herbicide transportation and degradation in various soil types (Dousset, Babut, Andreux, & Schiavon, 2004).

Analytical Chemistry : A high-pressure liquid chromatographic assay for 4-Methylpyrazole has been developed, enabling the precise measurement of its levels in biological samples. This method is crucial for research in ethanol metabolism and for clinical monitoring of 4-MP levels (McMartin, Collins, & Hewlett, 1984).

Synthesis of Chemical Compounds : 4-Methylpyrazole has been used in the synthesis of various chemical compounds, demonstrating its importance in the field of organic chemistry and material science. This includes the development of new methods for synthesizing complex polyamines, which have numerous industrial and research applications (Geue & Searle, 1983).

Safety and Hazards

For the similar compound “(3-methyl-1-propyl-1H-pyrazol-4-yl)methanamine dihydrochloride”, the safety information includes hazard statements such as H302, H315, H319, H335, and precautionary statements like P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propriétés

IUPAC Name |

(3-ethyl-1-methylpyrazol-4-yl)methanamine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3.2ClH/c1-3-7-6(4-8)5-10(2)9-7;;/h5H,3-4,8H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBUZQYQHIUYRH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN(C=C1CN)C.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl2N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

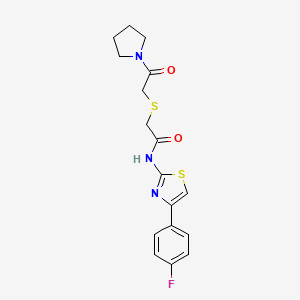

![Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate](/img/structure/B2821289.png)

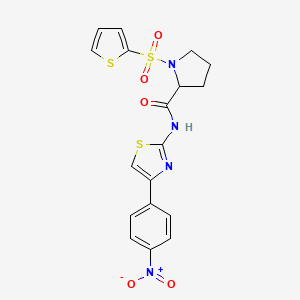

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)

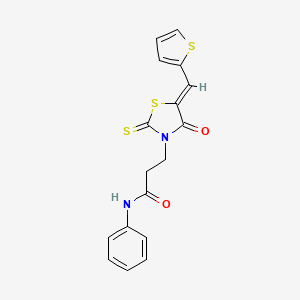

![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)